molecular formula C19H14N4O4S B2633603 N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide CAS No. 332384-06-2

N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide

Numéro de catalogue: B2633603
Numéro CAS: 332384-06-2
Poids moléculaire: 394.41
Clé InChI: TYLQDKKEHZRFSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide is a synthetic chemical hybrid designed for advanced pharmacological screening, particularly in infectious disease research. This molecule strategically incorporates two pharmacologically significant moieties: the imidazo[1,2-a]pyridine scaffold and the sulfonamide functional group. The imidazo[1,2-a]pyridine core is a "drug prejudice" scaffold recognized for its wide range of applications in medicinal chemistry . Notably, this structural class has demonstrated significant potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . Compounds based on this scaffold, such as the clinical candidate Telacebec (Q203), are known to inhibit the cytochrome bcc subunit (QcrB) of the mycobacterial electron transport chain, disrupting oxidative phosphorylation and ATP synthesis, which is a validated target for anti-tuberculosis drug discovery . The second key component, the 3-nitrobenzene-sulfonamide group, is a classic bioisostere that can contribute to target binding and influence the compound's physicochemical properties. Sulfonamides are known to exhibit a range of pharmacological activities, including antibacterial effects through the inhibition of dihydropteroate synthetase . The integration of these two motifs into a single molecule positions this compound as a promising candidate for researchers investigating novel antibiotics, especially against drug-resistant bacterial infections. Its structure offers a compelling starting point for structure-activity relationship (SAR) studies to optimize potency and drug-like properties. This product is intended for research and further analytical investigation in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c24-23(25)16-4-3-5-17(12-16)28(26,27)21-15-9-7-14(8-10-15)18-13-22-11-2-1-6-19(22)20-18/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLQDKKEHZRFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then subjected to further reactions to introduce the phenyl and nitrobenzene sulfonamide groups. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as halogens for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the sulfonamide group results in a sulfonic acid .

Applications De Recherche Scientifique

N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide has been studied for various scientific research applications:

Mécanisme D'action

The mechanism of action of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Imidazo[1,2-a]pyridine-Based Sulfonamides

N-(4-imidazo[1,2-a]pyridin-2-yl-3-methoxyphenyl)methanesulfonamide (CAS 104691-59-0)
  • Structure : Contains a methoxy (-OCH₃) group at the phenyl 3-position and a methanesulfonamide (-SO₂NHCH₃) moiety.
  • Key Differences :
    • The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature. This may enhance solubility but reduce electrophilic reactivity.
    • Molecular weight: ~287.34 g/mol (inferred from similar analogs) vs. the target compound’s higher weight due to the nitrobenzene-sulfonamide group .
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide (CAS 104691-60-3)
  • Structure : Lacks substituents on the phenyl ring but retains the methanesulfonamide group.
  • Simpler structure may result in lower binding affinity to targets requiring specific electronic interactions .

Sulfonamide Derivatives with Alternate Heterocyclic Cores

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 57, )
  • Structure : Pyrazolo[3,4-d]pyrimidin core with fluorinated chromen and isopropylsulfonamide groups.
  • Key Differences :
    • Fluorine atoms enhance lipophilicity and metabolic stability.
    • Larger molecular weight (616.9 g/mol) due to the chromen and pyrazolopyrimidine moieties, which may restrict blood-brain barrier penetration compared to the target compound .
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine ()
  • Structure : Imidazo[4,5-b]pyridine core with trifluoromethyl and ethylsulfonyl groups.
  • Key Differences :
    • Trifluoromethyl groups improve resistance to oxidative metabolism.
    • The imidazo[4,5-b]pyridine core may exhibit distinct π-π stacking interactions compared to imidazo[1,2-a]pyridine .

Substituent-Driven Functional Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Imidazo[1,2-a]pyridine 3-Nitrobenzene-sulfonamide ~328.3 (estimated) High electrophilicity, potential for nitro-reduction metabolism
CAS 104691-59-0 () Imidazo[1,2-a]pyridine 3-Methoxy, methanesulfonamide 287.34 Improved solubility, reduced metabolic stability
Example 57 () Pyrazolo[3,4-d]pyrimidin Fluorinated chromen, isopropyl-SO₂ 616.9 High lipophilicity, kinase inhibition potential
2-(3-Ethylsulfonyl-2-pyridyl)-imidazo[4,5-b]pyridine () Imidazo[4,5-b]pyridine Trifluoromethyl, ethylsulfonyl ~380 (estimated) Enhanced metabolic stability, hydrophobic interactions

Research Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The target’s nitro group may enhance binding to targets requiring charge-transfer interactions (e.g., enzymes with electron-rich active sites) but could limit solubility compared to methoxy-substituted analogs .
  • Heterocyclic Core Flexibility : Imidazo[1,2-a]pyridine derivatives generally exhibit better pharmacokinetic profiles than bulkier cores (e.g., pyrazolopyrimidine), but fluorinated analogs () show superior target affinity in certain kinase assays .
  • This contrasts with trifluoromethyl or sulfonyl groups, which are more metabolically inert .

Activité Biologique

N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide is a complex organic compound belonging to the class of imidazopyridine derivatives, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including biochemical interactions, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines an imidazopyridine moiety with a nitrobenzene sulfonamide group. This structural configuration is pivotal for its biological interactions and therapeutic potential.

Enzyme Inhibition

Research has demonstrated that imidazopyridine derivatives, including this compound, exhibit significant inhibitory activity against key enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease.
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition may have implications for neurodegenerative diseases.
  • Lipoxygenase (LOX) : LOX inhibitors are of interest in inflammatory conditions due to their role in leukotriene biosynthesis.

The inhibition mechanisms were explored through in vitro studies, where kinetic analyses indicated competitive inhibition patterns for these enzymes .

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive12.5
ButyrylcholinesteraseCompetitive15.8
LipoxygenaseNon-competitive22.3

Anticancer Properties

This compound has shown promising anticancer activity, particularly against various cancer cell lines. Studies indicate that this compound can induce apoptosis and inhibit proliferation in breast cancer cells. The underlying mechanisms involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

  • Breast Cancer Cell Line Study : A study evaluated the effects of the compound on MCF-7 breast cancer cells, reporting a significant reduction in cell viability with an IC50 value of 18 µM after 48 hours of treatment.
  • Mechanistic Insights : Further investigations revealed that the compound activates caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism by which this compound exerts its biological effects involves several key interactions:

  • Binding Affinity : The compound binds to active sites of target enzymes and proteins, altering their functional states.
  • Signal Transduction Modulation : It influences various signaling cascades associated with inflammation and cancer progression.

Q & A

Q. Example Optimization Table :

StepParameterOptimal ConditionImpact on Yield
CyclizationCatalystGlacial acetic acidIncreases yield by 20–30%
SulfonylationSolventAnhydrous tolueneReduces side reactions
Nitro-group stabilityTemperature<100°CPrevents nitro-group reduction

What methodologies are recommended for confirming the structural integrity of this compound?

Basic Research Question
Structural confirmation requires a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify chemical shifts for the imidazo[1,2-a]pyridine core (δ 7.2–8.5 ppm for aromatic protons) and sulfonamide groups (δ 3.1–3.5 ppm for SO2_2NH) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+^+ for C19_{19}H15_{15}N4_4O4_4S: 419.08) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

How to design experiments to evaluate the compound’s inhibitory activity against specific enzymes (e.g., cholinesterases or kinases)?

Advanced Research Question
Experimental Design :

  • Target selection : Prioritize enzymes with structural relevance (e.g., acetylcholinesterase (AChE) due to the compound’s nitro and sulfonamide groups, which enhance π-π stacking in active sites) .
  • Assay conditions :
    • Use Ellman’s method for AChE/BChE inhibition, monitoring thiocholine production at 412 nm .
    • For kinase inhibition (e.g., COX-2), employ fluorescence polarization assays with IC50_{50} determination (e.g., IC50_{50} = 0.07 μM for analogous imidazo[1,2-a]pyridine derivatives) .
  • Controls : Include positive controls (e.g., donepezil for AChE) and validate selectivity via parallel assays against off-target enzymes .

Q. Data Interpretation :

  • Compare inhibition curves (e.g., sigmoidal dose-response) to assess potency and selectivity indices .

What strategies are effective for analyzing structure-activity relationships (SAR) of analogs with modified substituents?

Advanced Research Question
SAR Workflow :

Library synthesis : Introduce substituents at key positions (e.g., C-3 of the imidazo[1,2-a]pyridine core) .

Biological screening : Test analogs against target enzymes or receptors.

Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent effects (e.g., nitro vs. trifluoromethyl groups) .

Q. Case Study :

AnalogSubstituentIC50_{50} (AChE)Selectivity Index
Parent compound-NO2_21.2 μM15.3
CF3_3-substituted-CF3_30.8 μM22.1
-OCH3_3-OCH3_32.5 μM8.7

Trifluoromethyl groups enhance lipophilicity and metabolic stability, improving target engagement .

How to resolve contradictions in reported biological targets (e.g., cholinergic vs. kinase pathways)?

Advanced Research Question
Approach :

  • Target deconvolution : Use chemical proteomics (e.g., affinity chromatography coupled with MS/MS) to identify binding partners .
  • Pathway analysis : Employ transcriptomics (RNA-seq) to compare gene expression profiles in treated vs. untreated cells .
  • Functional assays : Validate hypotheses via siRNA knockdown of suspected targets (e.g., kinase X vs. AChE) .

Example : A compound initially reported as a kinase inhibitor was later found to cross-react with AChE due to shared hydrophobic binding pockets. Dual activity was confirmed via co-crystallization .

What are the stability and reactivity profiles of the nitro and sulfonamide groups under physiological conditions?

Advanced Research Question

  • Nitro group : Prone to reduction in vivo (e.g., by nitroreductases), forming reactive intermediates. Monitor via HPLC-MS in simulated biological fluids (pH 7.4, 37°C) .
  • Sulfonamide : Stable under acidic conditions but hydrolyzes in strong bases. Use stability-indicating assays (e.g., accelerated degradation at 40°C/75% RH) .

Q. Degradation Products :

ConditionMajor ProductMechanism
Acidic (pH 2)Parent compoundStable
Basic (pH 10)3-aminobenzenesulfonamideHydrolysis
Reductive (NADPH)3-aminobenzenesulfonamideNitro reduction

How to design comparative studies with structurally similar imidazo[1,2-a]pyridine derivatives?

Advanced Research Question
Study Design :

Select analogs : Include derivatives with variations in:

  • Core structure (e.g., imidazo[1,2-a]pyrimidine vs. pyridazine) .
  • Substituents (e.g., nitro, bromo, morpholine) .

Benchmark assays : Compare IC50_{50}, selectivity, and pharmacokinetic properties (e.g., logP, metabolic clearance) .

Q. Example Comparison :

CompoundCoreSubstituentIC50_{50} (COX-2)
Target compoundImidazo[1,2-a]pyridine-NO2_2, -SO2_2NH0.15 μM
Analog AImidazo[1,5-a]pyridine-CF3_30.42 μM
Analog BImidazo[1,2-a]pyrimidine-Br1.8 μM

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.